Product packaging for 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine(Cat. No.:CAS No. 43170-96-3)

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine

Cat. No.: B1352450
CAS No.: 43170-96-3
M. Wt: 161.2 g/mol
InChI Key: CSIVCTHRYRVJCI-UHFFFAOYSA-N
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Description

Overview of Imidazo[1,2-a]pyridine (B132010) Scaffold in Medicinal Chemistry

Historical Context and Significance

The significance of the Imidazo[1,2-a]pyridine scaffold in medicinal chemistry has been recognized over several decades. rsc.org Historically, research into certain therapeutic areas, such as tuberculosis, was neglected for a significant period during the twentieth century. rsc.orgnih.gov However, a renewed focus on discovering novel treatments has highlighted the potential of this particular chemical framework. rsc.org The World Health Organization's initiative to develop new drugs for tuberculosis has spurred research into scaffolds like Imidazopyridine, which has shown significant activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of the disease. rsc.orgnih.gov This has marked a renaissance in the discovery of anti-TB drugs, with Imidazo[1,2-a]pyridine analogues being a key area of investigation. rsc.org

Prevalence in Drug Discovery and Development

The Imidazo[1,2-a]pyridine nucleus is a core component of numerous compounds that have been investigated and, in some cases, commercialized as therapeutic agents. nih.govnih.gov Its derivatives have been explored for a wide array of biological activities. benthamscience.com The broad therapeutic spectrum of this scaffold is demonstrated by its presence in various marketed drugs and compounds in preclinical evaluation. nih.gov

The diverse pharmacological applications of the Imidazo[1,2-a]pyridine scaffold include:

Anticancer researchgate.net

Antimycobacterial nih.gov

Antiviral researchgate.net

Anticonvulsant nih.gov

Anti-inflammatory benthamscience.com

Antifungal benthamscience.com

Antidiabetic nih.gov

Proton pump inhibition nih.gov

Several successful drugs containing this scaffold are used in clinical practice, underscoring its importance in pharmaceutical development. nih.govbenthamscience.com

Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug NameTherapeutic Application
Zolpidem Hypnotic agent for insomnia nih.govbenthamscience.com
Alpidem Anxiolytic agent nih.govbenthamscience.com
Zolimidine Antiulcer agent nih.govbenthamscience.com
Olprinone Cardiotonic agent for acute heart failure nih.govbenthamscience.com
Soraprazan Antiulcer agent (proton pump inhibitor) nih.gov
Necopidem Anxiolytic agent benthamscience.com

Structural Characteristics and Privileged Nature

The Imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug design. nih.gov The structure is a nitrogen-fused heterocycle, formed by the fusion of a pyridine (B92270) ring with an imidazole (B134444) ring. researchgate.net

Its privileged nature stems from several key characteristics:

Rigid Bicyclic System: The fused ring structure provides a rigid conformational framework, which can lead to higher binding affinity and selectivity for target proteins.

Hydrogen Bonding Capacity: The nitrogen atoms in the scaffold can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules.

Aromaticity: The aromatic nature of the ring system allows for π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Tunable Electronics: The electronic properties of the scaffold can be readily modified by introducing various substituents at different positions, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.gov

These structural and electronic features make the Imidazo[1,2-a]pyridine scaffold a highly attractive and versatile core for developing new therapeutic agents. nih.govnih.gov

Significance of Ethanamine Moiety in Pharmaceutical Research

The ethanamine (or ethylamine) moiety is a fundamental building block in organic chemistry and plays a crucial role in the design of many pharmaceutical compounds. wikipedia.org It consists of an ethyl group attached to an amino group (CH₃CH₂NH₂). wikipedia.org

Role as a Key Pharmacophore

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a biological target and trigger or block its response. rasalifesciences.com The ethanamine moiety frequently serves as a key pharmacophore in drug molecules. rsc.org

Its importance as a pharmacophoric element is due to the properties of the primary amine group:

Hydrogen Bonding: The amine group contains N-H bonds that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen that can act as a hydrogen bond acceptor. nih.gov These interactions are fundamental for ligand-receptor binding. rasalifesciences.com

Ionic Interactions: As a basic functional group, the amine can be protonated at physiological pH to form a positively charged ammonium (B1175870) ion. wikipedia.org This allows for strong ionic interactions (salt bridges) with negatively charged residues, such as aspartic acid or glutamic acid, in a protein's active site.

Nucleophilicity: The nitrogen atom is nucleophilic, which can be important for certain types of enzyme inhibition or for covalent bond formation with a target. wikipedia.org

The abstract nature of a pharmacophore allows medicinal chemists to represent the essential features of a molecule's interaction with its target, and the amine group is a classic feature in many such models. nih.govnih.gov

Contribution to Biological Activity and Pharmacokinetic Properties

Biological Activity: The amine group is a common feature in many neurotransmitters (e.g., catecholamines) and hormones, meaning that molecules containing this moiety can interact with a wide range of receptors and enzymes in the central nervous system and other parts of the body. mdpi.com The specific positioning of the ethanamine side chain on a larger scaffold, like Imidazo[1,2-a]pyridine, is critical for determining the compound's target selectivity and potency. nih.gov

Pharmacokinetic Properties:

Solubility: The ability of the amine group to become protonated and form hydrogen bonds generally increases the water solubility of a compound, which is often a prerequisite for oral absorption and distribution in the body. ontosight.ai

Basicity (pKa): The basicity of the amine is a critical parameter. It influences the extent of ionization at different pH values found throughout the body (e.g., in the stomach vs. the intestine), which in turn affects membrane permeability and absorption. wikipedia.org

Metabolism: Primary amines can be substrates for various metabolic enzymes, such as monoamine oxidases (MAO), which can influence the compound's duration of action and potential for drug-drug interactions.

By modifying the amine (e.g., converting it to a secondary or tertiary amine) or the ethyl chain, medicinal chemists can modulate these properties to optimize a drug candidate's efficacy and safety profile. rsc.org

Research Focus on 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine

The primary research objective for this compound is its utilization as a foundational component in the synthesis of a variety of bioactive molecules. chemimpex.com Its unique structure is particularly valuable for creating compounds that can interact with specific biological targets, making it a person of interest in drug discovery efforts, especially within the fields of neuropharmacology and oncology. chemimpex.com

The scope of research is multifaceted, encompassing several key areas:

Pharmaceutical Development: The compound is actively explored for its potential as a drug candidate. A significant research focus is on its ability to interact with specific receptors in the brain, which underpins its investigation for treating various neurological disorders. chemimpex.com

Biochemical Research: It serves as a valuable tool for investigating complex biological processes. Researchers utilize it to study enzyme activity and protein interactions, aiding in the broader understanding of biochemical pathways. chemimpex.com

Materials Science: Beyond biological applications, the compound is investigated for its role in developing novel materials. Its ability to form stable complexes with metal ions makes it useful in the creation of specialized sensors and catalysts. chemimpex.com

Table 1: Primary Research Applications of this compound

Research Area Specific Focus Key Objectives
Pharmaceutical Development Neuropharmacology, Oncology To explore its potential as a drug candidate for neurological disorders and cancer. chemimpex.com
Biochemical Research Enzymology, Protein Science To serve as a tool for studying enzyme activity and protein interactions. chemimpex.com

| Material Science | Sensors, Catalysis | To develop novel materials by leveraging its ability to form stable metal complexes. chemimpex.com |

The study of this compound and its parent scaffold is not confined to a single discipline. It holds significant relevance across several interconnected fields of chemistry.

Organic Synthesis: The imidazo[1,2-a]pyridine moiety is a key target in synthetic organic chemistry. rsc.org Numerous synthetic strategies have been developed, including multicomponent reactions, oxidative coupling, and tandem reactions, to construct this heterocyclic system. rsc.orgorganic-chemistry.org this compound functions as a key building block or starting material in synthetic pathways designed to produce more complex and functionalized derivatives. chemimpex.com The development of efficient synthetic routes for such derivatives is a significant area of research. nih.govresearchgate.net

Medicinal Chemistry: The imidazo[1,2-a]pyridine scaffold is of tremendous importance in the pharmaceutical industry due to the wide spectrum of biological and pharmacological activities its derivatives exhibit. nih.govnih.gov This has led to intensive research to discover new therapeutic agents. nih.gov Derivatives have been investigated for a vast range of activities, highlighting the therapeutic potential of this chemical class. mdpi.com The specific focus on this compound in neuropharmacology and oncology is a direct extension of this broader effort. chemimpex.com

Table 2: Reported Biological Activities of the Imidazo[1,2-a]pyridine Scaffold

Biological Activity
Anticancer mdpi.comnih.gov
Antiviral nih.govmdpi.com
Antimicrobial nih.govbio-conferences.org
Anti-inflammatory nih.govmdpi.com
Antituberculosis researchgate.netmdpi.com

Computational Chemistry: Modern drug discovery and material science often employ computational methods to guide experimental work. In the context of imidazo[1,2-a]pyridine derivatives, computational studies are used to understand their chemical properties and predict their biological activity. nih.gov Techniques such as Density Functional Theory (DFT) help in determining molecular orbitals and electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions. nih.gov Furthermore, virtual screening of compound libraries is used to identify new imidazo[1,2-a]pyridine-based hits for specific therapeutic targets, such as in visceral leishmaniasis. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
This compound dihydrochloride
Alpidem
Miroprofen
Minodronic acid
Necopidem
Olprinone
Saripidem
Soraprazan
Zolimidine
Zolpidem
3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine
6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (B13675853)
2-phenyl-3-trifluoromethylimidazo[1,2-a]pyridine
N-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)aniline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B1352450 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine CAS No. 43170-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIVCTHRYRVJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428706
Record name Imidazo[1,2-a]pyridine-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43170-96-3
Record name Imidazo[1,2-a]pyridine-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine
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Synthetic Methodologies for 2 Imidazo 1,2 a Pyridin 2 Yl Ethanamine and Its Derivatives

Classical and Modern Synthetic Approaches to Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold has evolved significantly over the years. rsc.org Methodologies range from traditional condensation reactions to more contemporary approaches such as multicomponent reactions, oxidative couplings, and tandem processes. rsc.orgbio-conferences.org These methods offer various pathways to access a diverse array of substituted imidazo[1,2-a]pyridines.

Condensation Reactions

Condensation reactions represent one of the most fundamental and widely utilized strategies for the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgnih.gov These reactions typically involve the formation of the imidazole (B134444) ring by reacting a 2-aminopyridine (B139424) derivative with a suitable carbonyl-containing compound. bio-conferences.org

The classical approach to synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halocarbonyl compounds, a method first reported by Tschitschibabin. bio-conferences.org This reaction proceeds through the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of 2-aminopyridine, followed by cyclization. bio-conferences.org While effective, this method is limited by the availability and lachrymatory nature of many α-halocarbonyl compounds. nih.gov

Modern variations of this condensation have expanded the scope of carbonyl compounds that can be used. For instance, Dong-Jian Zhu and colleagues developed a method for synthesizing imidazo[1,2-a]pyridines by reacting 2-aminopyridines with α-bromo/chloroketones at 60°C without the need for a catalyst or solvent. bio-conferences.org Furthermore, researchers have demonstrated the use of neutral alumina (B75360) as a catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives at room temperature, highlighting a more environmentally friendly approach. bio-conferences.org One-pot syntheses have also been developed, such as the reaction of acetophenone (B1666503) with [Bmim]Br3 and 2-aminopyridine under solvent-free conditions, which provides excellent yields of 2-phenylimidazo[1,2-α]pyridines. nih.gov

ReactantsCatalyst/ConditionsProductReference
2-Aminopyridine, α-haloketoneHeatImidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine, α-bromo/chloroketone60°C, no catalyst/solventImidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine, Carbonyl compoundNeutral alumina, room temperatureImidazo[1,2-a]pyridine derivative bio-conferences.org
Acetophenone, [Bmim]Br3, 2-AminopyridineNa2CO3, solvent-free2-Phenylimidazo[1,2-α]pyridine nih.gov

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. beilstein-journals.orgnih.gov The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of a three-component reaction used to synthesize 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govnih.gov

The GBB reaction is valued for its ability to generate a wide range of substituted imidazo[1,2-a]pyridines by simply varying the starting components. beilstein-journals.orgnih.gov Catalysts such as scandium triflate or perchloric acid are often employed to facilitate the reaction. nih.gov For example, the reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) in the presence of scandium triflate under microwave irradiation provides a versatile route to 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Iodine has also been used as a cost-effective and environmentally friendly catalyst for the three-component condensation of an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide at room temperature. nih.gov The GBB reaction has been utilized in tandem with other reactions, such as the Ugi reaction, to create even more complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.orgnih.gov

ReactantsCatalyst/ConditionsProduct TypeReference
2-Aminopyridine, Aldehyde, IsocyanideScandium triflate or Perchloric acid3-Aminoimidazo[1,2-a]pyridine nih.gov
2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium triflate, Microwave3-Aminoimidazo[1,2-a]pyridine bio-conferences.org
Aryl aldehyde, 2-Aminopyridine, tert-Butyl isocyanideIodine, Room temperatureImidazo[1,2-a]pyridine derivative nih.gov
2-Amino-5-chloropyridine, 2-(3-formylphenoxy)acetic acid, tert-Butyl isocyanideHClO4, DMF, Room temperatureSubstituted imidazo[1,2-a]pyridine beilstein-journals.orgbeilstein-journals.org

Oxidative Coupling Reactions

Oxidative coupling reactions have emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, often involving C-H bond functionalization. rsc.orgorganic-chemistry.org These methods can provide access to derivatives that are not easily accessible through traditional condensation reactions.

A notable example is the copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines with acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Palladium-catalyzed direct oxidative C–H/C–H coupling reactions have also been developed for the synthesis of biheterocycles containing the imidazo[1,2-a]pyridine core. For instance, the coupling of 2-phenylimidazo[1,2-a]pyridine (B181562) with 1-(thiophen-2-yl)ethan-1-one can be achieved using a palladium acetate (B1210297) catalyst. thieme-connect.com Furthermore, a transition-metal-free approach using iodine has been demonstrated for the oxidative coupling of 2-aminopyridine and aromatic terminal alkynes. researchgate.net

ReactantsCatalyst/ConditionsProduct TypeReference
2-Aminopyridines, AcetophenonesCuI, Aerobic conditionsImidazo[1,2-a]pyridines organic-chemistry.org
2-Phenylimidazo[1,2-a]pyridine, 1-(Thiophen-2-yl)ethan-1-onePd(OAc)2, Cu(OAc)2, PyridineC3-coupled biheterocycle thieme-connect.com
2-Aminopyridine, Aromatic terminal alkyneIodine, Transition-metal freeImidazo[1,2-a]pyridine derivative researchgate.net

Tandem Reactions

Tandem reactions, also known as cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. rsc.org Several tandem methodologies have been developed for the synthesis of imidazo[1,2-a]pyridines.

One such approach involves the reaction of Morita-Baylis-Hillman (MBH) acetates of nitroalkenes with 2-aminopyridines. researchgate.net This reaction proceeds through a cascade inter-intramolecular double aza-Michael addition. researchgate.net This method has been successfully applied to the synthesis of the drug molecules Alpidem and Zolpidem. researchgate.net Another strategy involves the combination of the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction with the Ugi reaction to produce peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment. beilstein-journals.orgbeilstein-journals.orgnih.gov

Aminoxygenation and Hydroamination Reactions

Aminoxygenation and hydroamination reactions represent another modern avenue for the synthesis of the imidazo[1,2-a]pyridine nucleus. rsc.org These reactions involve the intramolecular cyclization of suitably functionalized pyridine precursors.

A notable study by Adimurthy and colleagues demonstrated two efficient methods for synthesizing imidazo[1,2-a]pyridines. organic-chemistry.org The first is a "water-mediated" hydroamination of N-(prop-2-yn-1-yl)pyridin-2-amines, which proceeds without the need for a catalyst to produce methylimidazo[1,2-a]pyridines in excellent yields. organic-chemistry.orgnih.gov The second method is a silver-catalyzed intramolecular aminooxygenation of the same substrates in acetonitrile (B52724) under an oxygen atmosphere, which yields imidazo[1,2-a]pyridine-3-carbaldehydes. organic-chemistry.orgnih.gov

SubstrateReaction TypeCatalyst/ConditionsProductReference
N-(prop-2-yn-1-yl)pyridin-2-aminesHydroaminationWater, 120°C, ArgonMethylimidazo[1,2-a]pyridines organic-chemistry.orgnih.gov
N-(prop-2-yn-1-yl)pyridin-2-aminesAminooxygenationAgNO3, TMEDA, Acetonitrile, OxygenImidazo[1,2-a]pyridine-3-carbaldehydes organic-chemistry.orgnih.gov

Metal-Catalyzed and Metal-Free Protocols

The construction of the imidazo[1,2-a]pyridine skeleton, the central component of the title compound, is achieved through a variety of both metal-catalyzed and metal-free synthetic routes. These methods typically involve the cyclization of a substituted pyridine precursor.

Metal-Catalyzed Protocols: Transition metals play a significant role in facilitating the synthesis of imidazo[1,2-a]pyridines, offering high efficiency and broad substrate scope. Copper (Cu) is one of the most extensively used catalysts. For instance, copper-catalyzed one-pot procedures can synthesize the core structure from aminopyridines and nitroolefins using air as a green oxidant. organic-chemistry.orgorganic-chemistry.org In these reactions, CuBr has been identified as a particularly effective catalyst. organic-chemistry.org Other copper-catalyzed methods include the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, a reaction compatible with a wide array of functional groups. organic-chemistry.org Palladium (Pd) and Gold (Au) have also been employed, often enabling unique reaction pathways and functional group tolerance under mild conditions. Furthermore, magnetic nanocatalysts such as ZnS-ZnFe2O4 have been developed for environmentally friendly, three-component one-pot reactions.

Metal-Free Protocols: In a shift towards greener and more cost-effective chemistry, numerous metal-free protocols have been established. A common approach is the condensation of 2-aminopyridines with various substrates like α-halogenocarbonyl compounds, aldehydes, or ketones. nih.gov For example, a catalyst-free condensation of 2-aminopyridine with ethyl bromopyruvate can be achieved by simple refluxing in ethanol (B145695). nih.gov Iodine is frequently used as a catalyst in metal-free systems, promoting reactions such as the aerobic oxidative C-N bond formation in the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org Some protocols achieve cyclization under catalyst-free conditions by applying eco-friendly techniques, such as performing the reaction at room temperature in a high-boiling solvent like DMF with a simple base. nih.gov

Below is an interactive table summarizing selected catalytic systems.

Catalyst TypeCatalyst/ReagentReaction TypeKey Features
Metal-CatalyzedCopper (CuI, CuBr)Aerobic Oxidative Cyclization / CondensationHigh efficiency, uses air as oxidant. organic-chemistry.orgorganic-chemistry.org
Metal-CatalyzedPalladium (Pd(OAc)₂)Three-component reactionsEnables molecular diversity.
Metal-CatalyzedGold (PicAuCl₂)Redox Atom Economical SynthesisMild conditions, tolerates many functional groups.
Metal-FreeIodine (I₂)Oxidative C-N Bond FormationLow cost, benign nature. organic-chemistry.org
Metal-FreeNone (Catalyst-Free)Condensation/CycloisomerizationEnvironmentally benign, simple procedures. nih.gov

Photo- and Electrocatalytic Protocols

Recent advancements in synthetic chemistry have introduced photo- and electrocatalytic methods for constructing and functionalizing the imidazo[1,2-a]pyridine scaffold. These techniques leverage light or electrical energy to drive chemical reactions, often under mild and environmentally friendly conditions.

Photocatalytic Protocols: Visible light-induced protocols have emerged as a powerful tool, particularly for the C-H functionalization of the pre-formed imidazo[1,2-a]pyridine ring. mdpi.com These reactions can introduce various functional groups onto the core structure with high regioselectivity. For example, a photocatalyzed C-H nitrosylation provides 3-nitrosoimidazo[1,2-a]pyridines in excellent yields under catalyst- and oxidant-free conditions. organic-chemistry.org This approach is noted for its mild conditions and excellent functional group compatibility. organic-chemistry.org

Electrocatalytic Protocols: Electrochemical synthesis offers a green alternative to traditional methods that rely on chemical oxidants. An electrochemical approach has been developed for the intermolecular C–N formation and cyclization of ketones with 2-aminopyridines. rsc.org This method uses a catalytic amount of hydriodic acid as a redox mediator in a simple undivided cell, avoiding the need for external oxidants and exhibiting high atom economy. rsc.org

Specific Synthetic Routes to 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine Core Structure

The synthesis of the title compound, this compound, requires specific strategies to construct the core heterocyclic system and append the ethanamine side chain at the correct position. This is typically achieved through a multi-step process involving the formation of a key precursor.

Formation of the Ethanamine Side Chain

The ethanamine side chain [-CH₂CH₂NH₂] is generally not installed in a single step. Instead, it is formed by the chemical modification of a precursor functional group. The most common and direct precursor is the cyanomethyl group [-CH₂CN]. The nitrile functionality of the cyanomethyl group can be readily reduced to a primary amine using standard reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the desired ethanamine moiety.

Another potential precursor is the 2-nitroethyl group [-CH₂CH₂NO₂]. The nitro group can also be reduced to an amine using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl), thus providing an alternative route to the ethanamine side chain.

Strategic Introduction of the Ethanamine Moiety (e.g., at the 2-position)

The key to synthesizing this compound is the regioselective introduction of a suitable precursor group at the 2-position of the imidazo[1,2-a]pyridine ring.

A well-established route to the key intermediate, 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile, proceeds in two steps. jmchemsci.com

Formation of 2-(chloromethyl)imidazo[1,2-a]pyridine: This is achieved through the condensation reaction of 2-aminopyridine with 1,3-dichloroacetone. jmchemsci.com

Cyanation: The resulting chloromethylated compound undergoes a nucleophilic substitution reaction with a cyanide source, such as potassium cyanide (KCN), to yield 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile. jmchemsci.com This intermediate can then be reduced as described in section 2.2.1.

An alternative strategy involves the reaction of 2-aminopyridines with nitroolefins. A copper-catalyzed reaction with a suitable nitroolefin could potentially install a 2-nitroethyl side chain directly at the 2-position, which can then be reduced to the target ethanamine. organic-chemistry.org

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of imidazo[1,2-a]pyridines has increasingly benefited from advanced techniques and a focus on green chemistry principles, aiming to reduce environmental impact, improve safety, and enhance efficiency.

Many modern protocols avoid harsh conditions, high temperatures, and hazardous solvents that characterized earlier methods. mdpi.com The adoption of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, is a prime example of a greener alternative, as it combines multiple starting materials in a single step, improving atom economy and reducing waste. mdpi.com The use of environmentally benign solvents like water, ethanol, or deep eutectic solvents (DESs) is another key aspect of green synthesis in this area. organic-chemistry.orgresearchgate.net Furthermore, catalyst-free reactions or the use of non-toxic, recyclable catalysts contribute to the sustainability of these synthetic routes. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further enhance the efficiency and green credentials of these processes. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a prominent technique for the rapid and efficient production of imidazo[1,2-a]pyridine derivatives. This method uses microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

Numerous reports highlight the successful application of microwave energy to synthesize the imidazo[1,2-a]pyridine core. For example, the Groebke–Blackburn–Bienaymé reaction can be efficiently carried out under microwave irradiation. mdpi.com In some cases, the condensation of 2-aminopyridine with α-haloketones can be completed in as little as 60 seconds with excellent yields. Microwave-assisted protocols are often combined with other green chemistry principles, such as using eco-friendly solvents like a water-isopropanol mixture or performing reactions under solvent-free conditions. This synergy makes microwave-assisted synthesis a highly attractive, efficient, and sustainable method for accessing this important class of compounds.

The following table provides an overview of reaction time comparisons.

Reaction TypeConventional Heating TimeMicrowave-Assisted Time
Condensation with α-haloketonesSeveral hours~60 seconds
Groebke–Blackburn–Bienaymé Reaction~24 hours~30 minutes mdpi.com

Solid-Phase Synthesis

The application of solid-phase organic synthesis (SPOS) offers significant advantages for creating libraries of compounds by simplifying purification and allowing for the use of excess reagents. For imidazo[1,2-a]pyridine derivatives, two notable solid-phase strategies have been developed.

One approach utilizes a sulfone linker to attach the substrate to a solid support. acs.org This method's key steps involve the formation of an α-haloketone resin, followed by the crucial imidazo[1,2-a]pyridine ring formation via treatment with a 2-aminopyridine. Further diversity can be introduced through on-resin alkylation of the sulfone anion before the final product is cleaved from the support. acs.org A key advantage of the sulfone linker is its versatility, which adds to the potential diversity of the synthesized library. acs.org

A second versatile method has been developed for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides on a solid support. nih.gov This strategy begins with a polymer-bound 2-aminonicotinate. The imidazo[1,2-a]pyridine core is constructed by treating the polymer with various α-haloketones. Subsequent functionalization, such as halogenation at the 3-position, can be performed on the resin-bound intermediate. The final carboxamide derivatives are obtained by cleaving the molecule from the solid support using an excess of a primary or secondary amine. nih.gov

Table 1: Comparison of Solid-Phase Synthesis Strategies for Imidazo[1,2-a]pyridine Derivatives

Feature Sulfone Linker Strategy acs.org Polymer-Bound 2-Aminonicotinate Strategy nih.gov
Starting Resin Polymer-bound sodium benzenesulfinate Polymer-bound 2-aminonicotinate

| Key Steps | 1. α-haloketone resin formation 2. Imidazo[1,2-a]pyridine ring formation 3. On-resin alkylation 4. Product cleavage | 1. Reaction with α-haloketones 2. On-resin halogenation (optional) 3. Cleavage with amines to form carboxamides | | Point of Attachment | Through a sulfone group, linked to the ketone portion. | Through an ester linkage at the pyridine C8 position. | | Cleavage Method | Oxidation-elimination or treatment with TBAF. | Aminolysis (treatment with primary/secondary amines). | | Final Product | Variously substituted imidazo[1,2-a]pyridines. | Imidazo[1,2-a]pyridine-8-carboxamides. |

Catalyst-Free Methods

Eliminating the need for a catalyst simplifies reaction procedures, reduces costs, and prevents product contamination with residual metal catalysts. A highly efficient and straightforward catalyst-free method involves the direct condensation of α-haloketones with 2-aminopyridines. scielo.br This reaction can be performed under neat (solvent-free) conditions at a moderate temperature of 60°C, affording excellent yields of the desired imidazo[1,2-a]pyridines. scielo.br The process is initiated by the nucleophilic substitution of the halide by the pyridine nitrogen of the 2-aminopyridine, followed by intramolecular cyclization and dehydration. bio-conferences.org

Another innovative catalyst-free approach involves the cycloisomerization of N-propargylpyridinium bromides. This remarkably rapid reaction proceeds under ambient, aqueous conditions, promoted by a simple base like sodium hydroxide. rsc.org The transformation is believed to occur via an initial isomerization of the alkyne to an allene (B1206475) intermediate, which then undergoes intramolecular cyclization to form the fused bicyclic system, yielding the product in minutes. rsc.org

Table 2: Selected Catalyst-Free Methods for Imidazo[1,2-a]pyridine Synthesis

Method Reactants Conditions Reaction Time Yield
Neat Condensation scielo.br α-Bromoacetophenone + 2-Aminopyridine No catalyst, no solvent, 60°C 20 minutes 91%
Aqueous Cycloisomerization rsc.org N-propargylpyridinium bromide NaOH, Water, Room Temperature Minutes Quantitative

Eco-Friendly Solvents and Conditions

The principles of green chemistry have driven the development of synthetic routes that utilize environmentally benign solvents and energy-efficient conditions. Water, as a non-toxic and abundant solvent, has been successfully employed for the synthesis of imidazo[1,2-a]pyridines. rsc.org The aforementioned NaOH-promoted cycloisomerization of N-propargylpyridiniums proceeds efficiently in water at room temperature. rsc.org

Bio-based solvents have also been explored. Eucalyptol, a sustainable solvent, has been used for the Groebke–Blackburn–Bienaymé (GBB) three-component reaction to produce imidazo[1,2-a]pyridines. researchgate.net This reaction combines a 2-aminoazine, an aldehyde, and an isocyanide in a one-pot process.

Microwave irradiation is another green technique that dramatically reduces reaction times, often leading to higher yields and purer products compared to conventional heating. bio-conferences.org The synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (B13675853) has been achieved with high efficiency using this method. bio-conferences.org Microwave-assisted synthesis is particularly effective for multicomponent reactions, streamlining the process and contributing to more sustainable chemical production. researchgate.net

Table 3: Overview of Eco-Friendly Synthetic Approaches

Eco-Friendly Aspect Method Conditions Key Advantages
Green Solvent (Water) rsc.org Cycloisomerization NaOH, H₂O, ambient temperature Eliminates organic solvents, rapid, high yield.
Green Solvent (Eucalyptol) researchgate.net Groebke–Blackburn–Bienaymé Reaction Eucalyptol, catalyst, heat Use of a sustainable, bio-based solvent.
Alternative Energy bio-conferences.org Microwave-Assisted Condensation Microwave irradiation, solvent-free Drastically reduced reaction times, high efficiency.

Challenges and Innovations in Synthesis

Despite significant progress, the synthesis of imidazo[1,2-a]pyridines is not without its challenges. Traditional methods often suffer from drawbacks that modern innovations aim to address.

Prolonged Reaction Times and Solvent Specificity

Many conventional synthetic routes are plagued by long reaction times and a dependence on specific, often undesirable, solvents. For instance, some catalyst-free reactions, while green in principle, can require up to 16-24 hours to achieve good yields at room temperature. scielo.brresearchgate.net Furthermore, many established procedures rely on high-boiling point, non-ecofriendly polar aprotic solvents such as N,N-dimethylformamide (DMF), 1,2-dichloroethane, or 1,4-dioxane (B91453) to facilitate the reaction. rsc.org The choice of solvent can be critical, with studies showing that yields are significantly lower in nonpolar or even polar protic solvents compared to neat conditions for certain reactions. scielo.br

Innovations such as microwave-assisted synthesis directly combat the issue of prolonged reaction times, reducing processes that take hours down to mere minutes. researchgate.net The development of solvent-free and aqueous reaction conditions represents a major step forward in overcoming the challenge of solvent specificity and the reliance on hazardous organic solvents. scielo.brrsc.org

Scalability and Stability Issues

The transition from a laboratory-scale reaction to large-scale industrial production presents a significant challenge. An ideal synthetic protocol should be scalable, maintaining efficiency and yield without complex modifications. Modern eco-friendly methods are increasingly being designed with scalability in mind. acs.org For example, the rapid aqueous cycloisomerization method has been successfully demonstrated on a 10-gram scale, indicating its potential for larger-scale applications. rsc.org Similarly, some conventional routes have been adapted for large-scale production, a crucial factor for pharmaceutical development. nih.gov

The stability of the final compounds is another critical concern, particularly for biological applications. While many synthetic intermediates are stable enough for the reaction sequence, the metabolic stability of the final products can be a hurdle. Studies on certain imidazo[1,2-a]pyridine derivatives have shown high clearance in preclinical models, indicating in vivo instability that could prevent further development. nih.gov Researchers have also noted that compound stability during in vivo experiments is a major concern that requires further exploration. rsc.orgrsc.org

Chemical Reactivity and Derivatization of 2 Imidazo 1,2 a Pyridin 2 Yl Ethanamine

Reactivity of the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, largely due to its specific reactivity patterns that allow for controlled functionalization. tandfonline.comresearchgate.net It is recognized as a condensed aromatic system containing ten delocalized π electrons. acs.org

The imidazo[1,2-a]pyridine ring system contains a bridgehead nitrogen atom (N-4) which possesses nucleophilic character. This nucleophilicity is crucial in the synthesis of the ring itself and in its subsequent reactions. rsc.orgresearchgate.net For instance, in the synthesis from 2-aminopyridines, the nucleophilicity of the pyridine (B92270) nitrogen is a key factor for the success of the cyclization reaction. rsc.org The mechanism of certain synthetic routes involves the initial nucleophilic attack of the pyridine nitrogen atom onto an electrophilic center. nih.gov This inherent nucleophilicity allows the nitrogen to participate in reactions such as intramolecular trapping of reactive intermediates, for example, intercepting a nascent nitrilium ion during interrupted Ugi reactions to form new heterocyclic structures. mdpi.com

The imidazo[1,2-a]pyridine ring is susceptible to electrophilic attack, with specific positions on the ring being more reactive than others. Theoretical calculations of π-electron density and experimental results consistently show that the C3 position is the most susceptible to electrophilic substitution. acs.org Resonance contributing structures of the molecule predict that electrophilic attack should occur most readily at this position. acs.org Following C3, the C5 position is the next most likely site for electrophilic attack. acs.org This reactivity makes the direct functionalization of the scaffold a highly efficient strategy for constructing diverse derivatives. rsc.org

A defining feature of the imidazo[1,2-a]pyridine core's reactivity is its high regioselectivity in functionalization reactions, particularly electrophilic substitutions. There is a strong and consistent preference for reactions to occur at the C3 position of the imidazole (B134444) ring. tandfonline.comnih.gov This regioselectivity is attributed to the greater resonance stabilization of the cationic intermediate formed during electrophilic attack at C3 compared to the intermediate formed from attack at C2. tandfonline.comstackexchange.com Attack at the C3 position allows the six-membered pyridine ring to maintain its aromaticity in the intermediate, which is a more stable configuration. stackexchange.com

This inherent preference makes C3-functionalization a common strategy in the synthesis of imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net Consequently, activating the C2-H bond for functionalization is challenging due to the ring's passivity toward electrophilic attack at this position. tandfonline.comresearchgate.nettandfonline.com Despite these challenges, interest in C2-functionalized derivatives is growing, as they offer novel structural diversity for drug discovery. tandfonline.comtandfonline.com

Table 1: Regioselectivity in Electrophilic Substitution of the Imidazo[1,2-a]pyridine Core

Position Reactivity Rationale
C3 Most Reactive / Preferred Site The intermediate formed during electrophilic attack maintains the aromaticity of the pyridine ring, leading to greater resonance stabilization. tandfonline.comstackexchange.com
C2 Less Reactive Electrophilic attack at this site leads to a less stable intermediate where the aromaticity of the pyridine ring is disrupted. stackexchange.com Functionalization is challenging. tandfonline.comresearchgate.net

| C5 | Moderately Reactive | The second most likely position for electrophilic attack after C3. acs.org Bromination can occur at C5 if the C3 position is blocked. acs.org |

Reactions Involving the Ethanamine Moiety

The ethanamine side chain at the C2 position provides a reactive handle for a different set of chemical modifications, primarily centered on the nucleophilic primary amine group.

The primary amine of the 2-(imidazo[1,2-a]pyridin-2-yl)ethanamine is a potent nucleophile and is expected to undergo typical amine reactions. These include acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. Such reactions allow for the extension of the side chain and the introduction of a wide variety of functional groups, which can be used to modulate the compound's physicochemical properties.

A key transformation involving the ethanamine moiety is the formation of amides. This is a common and robust reaction in medicinal chemistry for linking molecular fragments. For instance, imidazo[1,2-a]pyridine carboxylic acids have been readily converted to a variety of amide analogues through classical peptide coupling reactions, such as those mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This demonstrates that the imidazo[1,2-a]pyridine core is stable to standard amide bond-forming conditions. Therefore, the primary amine of this compound can be expected to react efficiently with carboxylic acids to form stable amide bonds. nih.gov This approach is utilized in the synthesis of peptidomimetics, where the imidazo[1,2-a]pyridine unit is incorporated as a pharmacophore. beilstein-journals.org

Table 2: Potential Reactions of the Ethanamine Moiety

Reaction Type Reagent Example Product Functional Group
Acylation Acetyl Chloride N-acetyl (Amide)
Alkylation Methyl Iodide N-methyl or N,N-dimethyl amine
Amide Coupling Carboxylic Acid + EDC Amide

| Reductive Amination | Aldehyde/Ketone + NaBH₃CN | Secondary/Tertiary Amine |

Structural Analogs and Substituent Effects

Impact of Substituents on Reactivity

Substituents on the imidazo[1,2-a]pyridine ring dictate the molecule's susceptibility to various chemical reactions, particularly electrophilic substitution and C-H functionalization. The C3 position is the most electron-rich and sterically accessible site, making it highly reactive toward electrophiles. mdpi.com The reactivity of this position and others on the ring can be tuned by the electronic properties of substituents.

Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), increase the electron density of the heterocyclic system. This enhances the nucleophilicity of the ring, particularly at the C3 position, making it more reactive towards electrophilic reagents. mdpi.commdpi.com For instance, imidazo[1,2-a]pyridines bearing EDGs on the pyridine ring generally proceed smoothly in C3-alkylation reactions. mdpi.com

Electron-withdrawing groups (EWGs) , such as halogens (-F, -Cl, -Br), cyano (-CN), and trifluoromethyl (-CF₃), decrease the electron density of the ring. mdpi.com This deactivation can lower the rate of electrophilic substitution. However, these groups are well-tolerated in many modern cross-coupling and photoredox-catalyzed reactions, allowing for the synthesis of a diverse range of derivatives. mdpi.comnih.gov For example, substrates with halogen groups on the pyridine ring can undergo C3-alkylation in good yields. mdpi.com

The nature of the substituent can also influence the biological activity of the resulting analogs. In a study of imidazo[1,2-a]pyridine-based cholinesterase inhibitors, the presence of a methyl substituent at the C8 (R₄) position enhanced acetylcholinesterase (AChE) inhibition, while substituents at the C6 (R₂) position had a negative impact. nih.gov

Table 1: Effect of Substituents on the Reactivity and Activity of the Imidazo[1,2-a]pyridine Core
Substituent TypeExample GroupsPositionEffect on Ring Reactivity (C3)Impact on Biological Activity (Example)Reference
Electron-Donating-CH₃, -OCH₃Pyridine RingIncreases nucleophilicity, enhances reactivity towards electrophiles.Methyl at C8 enhanced AChE inhibition. mdpi.commdpi.comnih.gov
Electron-Withdrawing-F, -Cl, -Br, -CN, -CF₃Pyridine RingDecreases nucleophilicity, but generally well-tolerated in cross-coupling reactions.3,4-dichloro substitution on a phenyl side chain led to strong BChE inhibition. mdpi.comnih.gov

Steric and Electronic Influences on Chemical Transformations

Both steric and electronic factors play a crucial role in directing the outcomes of chemical transformations on the this compound scaffold.

Electronic Influences: As discussed, the electronic nature of substituents is a primary driver of reactivity. Functionalization at the C3 position is a prominent example, where reactions such as formylation, arylation, sulfenylation, and aminoalkylation are facilitated by the inherent electron-rich character of this site. mdpi.com Visible light-promoted cross-dehydrogenative coupling reactions, for instance, are well-tolerated across a range of imidazo[1,2-a]pyridines with both electron-donating and electron-withdrawing substituents. mdpi.com

Steric Influences: Steric hindrance can significantly affect the feasibility and yield of a reaction. While the C3 position is generally accessible, bulky substituents at the C2 position (like the ethylamine (B1201723) group) or on the incoming reagent can impede reactions at C3. Similarly, modifications at the C5 or C8 positions can influence the approach of reagents to the imidazole or pyridine rings, respectively. Research on Rab geranylgeranyl transferase inhibitors demonstrated that modifications are well-tolerated at the C6 position, suggesting it is a "privileged" site for introducing bulkier groups without disrupting activity. frontiersin.org The bulkiness, length, and geometry of substituents at this position were found to directly influence the compound's inhibitory activity. frontiersin.org

Derivatization Strategies for Enhancing Biological Activity

The this compound molecule serves as a versatile starting point for creating derivatives with enhanced biological profiles. Strategies often target either the primary amine of the side chain or positions on the heterocyclic ring.

Introduction of Carboxamide Moieties

The formation of carboxamides is a common and effective derivatization strategy. This can be achieved in two primary ways:

Acylation of the Ethylamine Side Chain: The primary amine of this compound is a nucleophilic site that readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form stable carboxamide bonds. This approach allows for the introduction of a vast array of functionalities, effectively exploring the chemical space around the core scaffold to optimize interactions with biological targets.

Attachment to the Imidazo[1,2-a]pyridine Ring: Carboxamide groups can also be introduced directly onto the heterocyclic core, often through palladium-catalyzed carbonylation of iodo-substituted precursors. nih.gov This method has been successfully used to synthesize 6- and 8-carboxamido derivatives. nih.gov Amide functionalities attached directly to the ring are present in several biologically active compounds, including the antimycobacterial agent Telacebec (a C3-amide). nih.gov

Table 2: Carboxamide Derivatization Strategies and Examples
StrategyPosition of ModificationSynthetic MethodSignificanceReference
Acylation of Side ChainTerminal Amine (NH₂)Reaction with activated carboxylic acids (e.g., acid chlorides).Introduces diverse R-groups to probe target binding pockets.General Organic Chemistry
Attachment to RingC3, C6, C8Pd-catalyzed aminocarbonylation of halo-precursors.Creates analogs of known bioactive compounds like Telacebec. nih.gov

Incorporation of Heterocyclic Units (e.g., Triazoles)

Fusing or linking additional heterocyclic rings to the imidazo[1,2-a]pyridine scaffold is a powerful strategy for generating novel chemical entities with unique biological activities. mdpi.com Triazoles, in particular, are valued for their favorable properties, including metabolic stability and their ability to act as bioisosteres of amide bonds. mdpi.comresearchgate.net

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a highly efficient method for incorporating 1,2,3-triazole units. mdpi.com This can be achieved by first introducing either an azide (B81097) or an alkyne functionality onto the this compound core (or a synthetic precursor) and then reacting it with a complementary alkyne or azide. For example, novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides have been synthesized and shown to possess significant antileishmanial and antitrypanosomal activity. researchgate.netnih.gov In some of these compounds, the imidazo[1,2-a]pyridine and triazole moieties are connected via a linker, such as a carbonyl piperazine (B1678402) group. nih.gov

Post-Synthetic Modifications

Post-synthetic modification refers to the chemical transformation of a functional group on an already assembled imidazo[1,2-a]pyridine derivative. This allows for the late-stage diversification of a common intermediate. The C3 position is often a key site for such modifications. For instance, an ester group introduced at C3 can be subsequently converted into other functional groups like amides or hydroxymethyl groups, expanding the library of accessible compounds. mdpi.com Similarly, a cyano group can be transformed into various other useful moieties. mdpi.com This approach is highly efficient for generating structural diversity and fine-tuning the properties of lead compounds.

Medicinal Chemistry and Pharmacological Relevance of 2 Imidazo 1,2 a Pyridin 2 Yl Ethanamine and Its Analogs

Pharmacological Profile and Therapeutic Potential of Imidazo[1,2-a]pyridine (B132010) Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents. researchgate.netnih.gov The structural diversity and synthetic accessibility of these compounds have allowed for extensive exploration of their medicinal applications. nih.gov

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of potential anticancer agents, exhibiting potent inhibitory effects on the growth of various cancer cells. researchgate.netsemanticscholar.org Their anticancer capabilities are often attributed to their ability to interfere with crucial cellular processes and signaling pathways involved in cancer progression. researchgate.netsemanticscholar.org

The anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through several mechanisms of action. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain selenylated imidazo[1,2-a]pyridines have been shown to inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis. researchgate.net Similarly, another derivative was found to induce intrinsic apoptosis in non-small cell lung cancer cells. researchgate.net

Cell cycle modulation is another critical mechanism. One study demonstrated that an imidazo[1,2-a]pyridine compound induced G2/M cell cycle arrest in melanoma and cervical cancer cells. researchgate.net This arrest was associated with increased levels of the cell cycle inhibitors p53 and p21. researchgate.net The induction of apoptosis by this compound was also found to be partially mediated by p53. researchgate.net Furthermore, some derivatives have been noted to have anti-angiogenic effects through the inhibition of VEGF expression. researchgate.net

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often linked to their ability to target specific signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and proliferation, is a common target.

Several series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors. One such derivative, designated as 15a , demonstrated excellent kinase selectivity and significant inhibition of tumor growth in HCT116 and HT-29 xenograft models. Another compound was reported to inhibit the proliferation of melanoma and cervical cancer cells by reducing the levels of phosphorylated Akt and mTOR. researchgate.net This inhibition of the Akt/mTOR pathway was linked to the induction of cell cycle arrest and apoptosis. researchgate.net

Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A isoforms, are recognized as markers for cancer stem cells and are associated with poor prognosis in various cancers. Consequently, targeting these enzymes represents a promising strategy for cancer treatment. A novel class of imidazo[1,2-a]pyridine derivatives has been developed as potent inhibitors of ALDH1A3. These compounds have shown efficacy against glioblastoma stem-like cells, suggesting a novel approach to combatting this aggressive brain tumor. One derivative, compound 3f , emerged as a submicromolar competitive inhibitor of the ALDH1A3 enzyme.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Cancer Type Targeted Pathway/Mechanism Key Findings Reference(s)
Compound 6 Melanoma, Cervical Cancer Akt/mTOR, p53-mediated apoptosis, G2/M cell cycle arrest Inhibited proliferation with IC50 values from 9.7 to 44.6 µM; induced apoptosis and cell cycle arrest. researchgate.net
15a Colorectal Cancer PI3K/mTOR dual inhibitor Potent and selective inhibitor; displayed significant tumor growth inhibition in HCT116 and HT-29 xenografts.
Novel Class Glioblastoma ALDH1A3 inhibition Showed nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells.
Compound 3f Not specified ALDH1A3 inhibition First-in-class submicromolar competitive inhibitor of ALDH1A3.
Selenylated Derivatives Breast Cancer DNA damage, Apoptosis induction Inhibited breast cancer cell proliferation. researchgate.net

The imidazo[1,2-a]pyridine scaffold has been a fruitful source of compounds with a wide range of antimicrobial activities. researchgate.netnih.gov These derivatives have shown promise in combating bacterial, fungal, viral, and mycobacterial infections. researchgate.netnih.gov

Research has demonstrated that imidazo[1,2-a]pyridine chalcone (B49325) derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Some of these compounds showed excellent to good activity when compared to the reference drug ciprofloxacin. Another study reported that the compound N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126) (9a) exhibited high activity against Bacillus subtilis. Imidazopyridine-thiazole hybrids have also shown remarkable antibacterial activities.

In the realm of antifungal agents, derivatives of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone have been identified as a novel pharmacophore with interesting potential against Candida albicans. Certain compounds in this series were found to be active, with minimum inhibitory concentrations (MICs) below 300 μmol/L. Additionally, new hydrazide hydrazone derivatives containing the imidazo[1,2-a]pyridine backbone have been synthesized and studied for their antifungal activity against a fluconazole-resistant strain of C. albicans.

The antitubercular potential of imidazo[1,2-a]pyridine derivatives is particularly noteworthy, with several compounds showing significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govacs.org The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides are a class of anti-TB agents with excellent selective potency. Some compounds in this series displayed MIC90 values of ≤1 μM against various tuberculosis strains. Further optimization of imidazo[1,2-a]pyridine-3-carboxamides has led to compounds with nanomolar potency. For example, five compounds showed an impressive MIC90 of ≤0.006 μM against Mtb. acs.org

The antiviral activity of imidazo[1,2-a]pyridine derivatives has been investigated against several viruses. nih.gov Synthesis and structure-activity relationship (SAR) studies of certain dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been reported, demonstrating their potential as antiviral agents, including activity against HIV-1. nih.gov

While direct experimental evidence for the activity of imidazo[1,2-a]pyridine derivatives against SARS-CoV-2 is limited, computational studies have explored the potential of related scaffolds. A study on imidazo[1,2-a]pyrimidine (B1208166) derivatives suggested their potential as dual inhibitors of hACE2 and the spike protein, which could block SARS-CoV-2 cell entry.

In the context of plant viruses, a series of novel imidazo[1,2-a]pyridine mesoionic compounds containing a sulfonamide moiety were evaluated for their antiviral activities against Potato Virus Y (PVY). acs.orgresearchgate.net One compound, A33 , exhibited good curative, protective, and inactivating effects against PVY, with activity levels of 51.0%, 62.0%, and 82.1%, respectively, at a concentration of 500 mg/L. acs.orgresearchgate.net These effects were superior to those of the commercial agent ningnanmycin. acs.orgresearchgate.net The mechanism of action of compound A33 was found to involve enhancing the plant's defense response by activating defense enzymes and inducing the glycolysis/gluconeogenesis pathway to resist PVY infection. acs.orgresearchgate.net

Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Class Target Organism(s) Key Findings Reference(s)
Imidazo[1,2-a]pyridine chalcones Gram (+/-) bacteria Excellent to good activity against E. coli, P. aeruginosa, S. aureus, S. pyogenes.
3-Imidazo[1,2-a]pyridinyl-1-arylpropenones Candida albicans Active compounds with MICs < 300 μmol/L.
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Mycobacterium tuberculosis (MDR, XDR) MIC90 values ≤1 μM against various Mtb strains.
Imidazo[1,2-a]pyridine-3-carboxamides Mycobacterium tuberculosis Nanomolar potency, with some compounds having MIC90 ≤0.006 μM. acs.org
Dibromoimidazo[1,2-a]pyridines HIV-1 Demonstrated antiviral activity. nih.gov
Mesoionic compound A33 Potato Virus Y (PVY) Curative (51.0%), protective (62.0%), and inactivating (82.1%) activity at 500 mg/L, exceeding commercial agent. acs.orgresearchgate.net

The imidazo[1,2-a]pyridine scaffold is also associated with significant anti-inflammatory and analgesic properties. researchgate.netnih.gov A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine (MIA) , has demonstrated remarkable anti-inflammatory activity. This compound was shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Previous studies have also indicated that novel synthetic imidazo[1,2-a]pyridine derivatives can act as COX-2 blockers.

In terms of analgesic activity, the compound 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) has been studied extensively. Its analgesic activity was found to be more potent than that of indomethacin (B1671933) and morphine in several experimental models, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. Y-9213 also demonstrated analgesic effects in the tail pinch and electric stimulation tests. These findings suggest that imidazo[1,2-a]pyridine derivatives hold promise as effective and well-tolerated anti-inflammatory and analgesic agents.

Anticonvulsant and Antiepileptic Activities

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable potential as anticonvulsant and antiepileptic agents. rhhz.netnitk.ac.in These compounds are considered an important class of non-benzodiazepines, often exhibiting favorable central nervous system (CNS) activity with fewer adverse effects compared to traditional benzodiazepines. rhhz.net

Research has shown that the anticonvulsant activity of these compounds is significantly influenced by the nature of substituents at positions 2 and 3 of the imidazo[1,2-a]pyridine ring. rhhz.net For instance, the presence of an electron-rich aryl substituent at the C-2 position and a tolyl-substituted oxazolone (B7731731) moiety at the C-3 position has been associated with activity comparable to the standard drug diazepam. rhhz.netnitk.ac.in

Screening of newly synthesized imidazo[1,2-a]pyridine derivatives is often conducted using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. rhhz.netnitk.ac.innih.gov A notable finding is that many of these new compounds exhibit enhanced activity in the scPTZ model, suggesting their ability to raise the seizure threshold. rhhz.netnitk.ac.in

A study involving new 2-arylimidazo[1,2-a]pyridines carrying substituted 1,2,3-triazoles identified several compounds with complete protection against seizures, with efficacy comparable to diazepam. nih.gov The lipophilic nature of these compounds, as indicated by their clogP values in the range of 3.5-5.3, is believed to contribute to their activity. nih.gov Furthermore, many of these promising anticonvulsant candidates have been found to be non-toxic in the Rotarod test at effective doses. rhhz.netnitk.ac.in

Compound TypeKey Structural FeaturesAnticonvulsant Activity HighlightsReference
Imidazo[1,2-a]pyridines with oxazolone moietyElectron-rich aryl group at C-2; Tolyl-substituted oxazolone at C-3Activity comparable to diazepam; Enhanced activity in scPTZ test rhhz.netnitk.ac.in
2-Arylimidazo[1,2-a]pyridines with 1,2,3-triazolesVariously substituted 1,2,3-triazolesComplete seizure protection, comparable to diazepam nih.gov
Imidazo[1,2-a]pyridines with pyrazoline, cyanopyridone, etc.4-Fluorophenyl substituent at C-2Potent anticonvulsant activity without toxicity nih.gov

Antiulcer Activity

Substituted imidazo[1,2-a]pyridines represent a novel class of antiulcer agents that exhibit both gastric antisecretory and cytoprotective properties. nih.gov Their mechanism of action is distinct from histamine (B1213489) H2 receptor antagonists and prostaglandin (B15479496) analogs, and may involve the inhibition of the H+/K+-ATPase enzyme. nih.gov

One of the most significant compounds to emerge from this class is 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, also known as SCH 28080. nih.gov This compound was selected for further development and clinical evaluation due to its potent antiulcer properties. nih.gov

Further research has explored the synthesis of new imidazo[1,2-a]pyridines with substitutions at the 3-position as potential antisecretory and cytoprotective agents. nih.govdocumentsdelivered.com While some of these compounds did not show significant antisecretory activity in gastric fistula rat models, several demonstrated good cytoprotective properties in both ethanol (B145695) and HCl-induced ulcer models. nih.govdocumentsdelivered.com For example, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine showed cytoprotective activity comparable to SCH 28080. nih.gov

Additionally, a series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives have been synthesized and evaluated for their antiulcer activities. nih.gov Certain 2-amino-6-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]benzoxazole derivatives displayed good pharmacological activities, with some showing potent antisecretory and cytoprotective effects. nih.gov Similarly, a series of 6-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]benzothiazoles and their benzimidazole (B57391) analogues have been investigated, with a benzimidazole derivative showing strong antisecretory activity. nih.gov

Compound ClassExample CompoundKey FindingsReference
Substituted Imidazo[1,2-a]pyridines3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (SCH 28080)Gastric antisecretory and cytoprotective properties; H+/K+-ATPase inhibition nih.gov
3-Substituted Imidazo[1,2-a]pyridines8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridineGood cytoprotective properties in ethanol and HCl-induced ulcer models nih.govdocumentsdelivered.com
Imidazo[1,2-a]pyridinylalkylbenzoxazoles2-amino-6-[2-(7-methoxy-3-methylimidazo[1,2-a]pyridin-2-yl)ethyl] benzoxazolePotent antisecretory and cytoprotective activity nih.gov
Imidazo[1,2-a]pyridinylethylbenzothiazoles and -benzimidazolesA benzimidazole derivativeStrong antisecretory activity nih.gov

Antileishmanial and Antiparasitic Activities

The imidazo[1,2-a]pyridine scaffold has also been identified as a promising framework for the development of agents against parasitic diseases, including leishmaniasis. researchgate.netnih.gov

In the search for new treatments for trichomoniasis and amoebiasis, particularly for metronidazole-resistant strains, a number of imidazo[1,2-a]pyridine derivatives have been synthesized and tested. nih.gov These compounds have shown promising antiparasitic activity against Entamoeba histolytica and Trichomonas vaginalis. nih.gov Exploratory toxicology studies on some of the most active compounds have indicated no signs of hepatic or renal toxicity after a 14-day oral treatment, suggesting they are viable candidates for further non-clinical evaluations. nih.gov

The lipophilicity of these compounds, as measured by the partition coefficient (log P), has been found to correlate with their anti-parasitic activity against Trichomonas vaginalis. researchgate.net A favorable log P interval of 0.9 ± 0.3 was identified for optimal biological response, explaining up to 84% of the measured activity. researchgate.net

Furthermore, a series of imidazo[1,2-a]pyridine-chalcone conjugates have been designed and synthesized as potential antikinetoplastid agents. uantwerpen.be One of these compounds, 7f, was found to be the most active against Trypanosoma cruzi and Trypanosoma brucei brucei, with IC50 values of 8.5 and 1.35 μM, respectively. uantwerpen.be

Compound SeriesTarget ParasiteKey FindingsReference
2,3-Substituted Imidazo[1,2-a]pyridinesEntamoeba histolytica, Trichomonas vaginalisActivity against metronidazole-resistant strains; No hepatic or renal toxicity observed in initial studies. nih.gov
Various Imidazo[1,2-a]pyridine derivativesTrichomonas vaginalisGood correlation between antiparasitic activity and log P; Optimal log P value identified. researchgate.net
Imidazo[1,2-a]pyridine-chalcone conjugatesTrypanosoma cruzi, Trypanosoma brucei bruceiCompound 7f showed potent activity with IC50 values of 8.5 and 1.35 μM, respectively. uantwerpen.be

Structure-Activity Relationship (SAR) Studies

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on their structural features. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to understand the influence of various substituents and functional groups on their pharmacological effects.

Influence of Substitution Patterns on Biological Activity

The substitution pattern on the imidazo[1,2-a]pyridine ring system plays a crucial role in determining the type and potency of biological activity. nih.gov

For anticonvulsant activity, the nature of the substituents at positions 2 and 3 is particularly important. rhhz.net The presence of an aryl group at the C-2 position is often associated with significant CNS activity. rhhz.net Specifically, a halo-substituted aryl ring at C-2, combined with a hydrophobic methyl group at C-8, has been explored for enhanced activity. rhhz.net Furthermore, the introduction of a 4-fluorophenyl substituent at the C-2 position in various series of imidazo[1,2-a]pyridine derivatives has resulted in potent anticonvulsant activity without significant toxicity. nih.gov

In the context of antiulcer activity, substitutions at the 3 and 8 positions have been shown to be critical. The development of SCH 28080 highlighted the importance of a cyanomethyl group at C-3 and a phenylmethoxy group at C-8. nih.gov

The antiviral activity of these compounds against human cytomegalovirus (HCMV) has also been shown to be strongly influenced by the nature of the C-2 substituent. nih.gov

Importance of Specific Functional Groups

Specific functional groups attached to the imidazo[1,2-a]pyridine core are essential for their biological activity. For instance, the incorporation of active pharmacophoric groups like oxazolones, pyrazolones, imines, and hydroxyl derivatives at the C-3 position has been a successful strategy in designing potent anticonvulsant agents. rhhz.net

In the development of antikinetoplastid agents, the synthesis of imidazo[1,2-a]pyridine-chalcone conjugates, connected via an amidic bond, has yielded compounds with significant activity. uantwerpen.be

Pharmacophore Analysis and Design

Pharmacophore modeling is a valuable tool in the design of new imidazo[1,2-a]pyridine derivatives with enhanced biological activity. This approach involves identifying the key structural features and their spatial arrangement that are essential for interaction with a specific biological target.

For antiulcer agents, the design of 3-substituted imidazo[1,2-a]pyridines has been guided by the need for both antisecretory and cytoprotective properties. documentsdelivered.com The synthesis of derivatives with side chains at the 3-position that can interact with biological targets in the gastric mucosa has been a key strategy. documentsdelivered.com

In the design of novel and potent Nek2 inhibitors with antitumor activities, a structure-based approach has been employed, leading to the discovery of an imidazo[1,2-a]pyridine scaffold as a suitable starting point. nih.gov This research identified a nonlinear SAR for activity against both Nek2 and cancer cells. nih.gov

Computational and Theoretical Studies on 2 Imidazo 1,2 a Pyridin 2 Yl Ethanamine

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These studies provide insights into the binding orientation, affinity, and the key intermolecular interactions that stabilize the ligand-protein complex. For many imidazo[1,2-a]pyridine (B132010) derivatives, these studies have been instrumental in elucidating their mechanism of action.

Ligand-Protein Interactions

No studies detailing the specific ligand-protein interactions of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine with any biological target have been published. Research on other imidazo[1,2-a]pyridine compounds has shown that the core heterocyclic structure often engages in crucial hydrogen bonding and π-π stacking interactions within the active sites of various enzymes and receptors.

Binding Affinity Predictions

There is no available data predicting the binding affinity of this compound for any specific protein targets. Binding affinity, often expressed as Ki or IC50 values, is a critical parameter in drug discovery, and computational methods are often used to estimate it.

Identification of Active Sites

Without specific docking studies for this compound, the specific active sites it may interact with on biological targets remain unidentified. For the broader class of compounds, active site identification is a key outcome of docking simulations, revealing the precise location and nature of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

Atom-Based 3D-QSAR

No atom-based 3D-QSAR studies have been conducted on a series of compounds that includes this compound. Such studies would require a dataset of structurally related molecules with corresponding biological activity data.

Correlation of Structural Features with Biological Activity

Due to the lack of specific QSAR models, there are no established correlations between the structural features of this compound and any particular biological activity.

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems. For this compound, these computational methods provide profound insights into its intrinsic characteristics, complementing experimental data and guiding further research.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various derivatives of the imidazo[1,2-a]pyridine scaffold, offering accurate predictions of molecular properties. scirp.orgacs.org The B3LYP functional, a hybrid functional, is commonly employed for these calculations due to its reliability in predicting molecular geometries and properties. scirp.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. scirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. scirp.org

For derivatives of the imidazo[1,2-a]pyridine core, DFT calculations show that the HOMO is often distributed over the entire fused ring system, while the LUMO is typically localized on the imidazo[1,2-a]pyridine moiety. scirp.org In studies of imidazo[1,2-a]pyridinyl-chalcones, isodensity maps revealed that the atoms contributing most significantly to the HOMO and LUMO are consistent across different derivatives. scirp.org For this compound, the lone pair of electrons on the terminal amine group is expected to significantly contribute to the HOMO, enhancing the molecule's nucleophilic character. The electron density distribution in these orbitals dictates the most likely sites for electrophilic and nucleophilic attack.

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; associated with nucleophilicity.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; associated with electrophilicity.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Chemical Hardness (η) Resistance to change in electron distributionRelated to the HOMO-LUMO gap; harder molecules have a larger gap.
Chemical Softness (S) The reciprocal of chemical hardnessSofter molecules are more polarizable and reactive.

Analysis of related imidazo[1,2-a]pyridine N-acylhydrazone derivatives has shown that substituents can modulate the HOMO-LUMO energy gap, thereby tuning the molecule's stability and reactivity. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). scirp.org Green regions represent neutral potential.

In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has identified the nitrogen atoms of the imidazole (B134444) ring and oxygen atoms as primary nucleophilic sites (electron-rich). scirp.org For this compound, the MEP surface would be expected to show a significant negative potential (red/yellow) around the N-1 atom of the imidazole ring and the nitrogen atom of the terminal amino group, making these the most probable sites for electrophilic attack. Conversely, positive potential regions (blue) would likely be located around the hydrogen atoms of the ethylamine (B1201723) group and the pyridine (B92270) ring, indicating sites for potential nucleophilic interaction. scirp.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. nih.gov This analysis identifies bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond.

QTAIM analysis has been performed on related imidazo[1,2-a]pyrimidine (B1208166) derivatives to understand the intramolecular interactions. nih.govnih.gov For this compound, QTAIM would be used to characterize the covalent bonds within the fused ring and the ethylamine side chain. The analysis would quantify the degree of covalent and ionic character in each bond, providing a detailed picture of the electronic structure.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. tandfonline.com It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This visualization creates surfaces that identify the type and strength of non-covalent interactions.

In a study on imidazo[1,2-a]pyridine-based dyes, RDG analysis was used to confirm the strengthening of intramolecular hydrogen bonds in the excited state. tandfonline.com For this compound, RDG analysis could reveal weak intramolecular interactions, such as potential hydrogen bonding between the amine group and the nitrogen of the pyridine ring, which could influence the molecule's preferred conformation. The RDG spikes provide information about the strength of these interactions. tandfonline.com

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govresearchgate.net

The theoretical vibrational spectrum (Infrared - IR) can be computed to assign the observed experimental bands to specific vibrational modes of the molecule. researchgate.net DFT calculations on the parent imidazo[1,2-a]pyridine molecule have shown good agreement between the computed vibrational wavenumbers and the experimental IR spectrum. researchgate.net For this compound, characteristic frequencies would be predicted for the N-H stretching and bending vibrations of the primary amine, C-H stretching of the aromatic and aliphatic parts, and the C=N and C=C stretching modes of the fused ring system.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Theoretical NMR studies on related imidazo[1,2-a]pyrimidine derivatives have shown a reasonable agreement with experimental shifts, validating the assigned structure. nih.gov For this compound, DFT would predict distinct chemical shifts for the protons and carbons of the pyridine and imidazole rings, as well as for the two methylene (B1212753) carbons of the ethylamine side chain. These theoretical values serve as a powerful tool for interpreting complex experimental NMR spectra. dtic.miltci-thaijo.org

Table 2: Predicted Spectroscopic Features for this compound based on DFT

SpectroscopyPredicted ParameterExpected Region/Value
IR N-H Stretching (Amine)~3300-3500 cm⁻¹
C-H Stretching (Aromatic)~3000-3100 cm⁻¹
C-H Stretching (Aliphatic)~2850-2960 cm⁻¹
C=N / C=C Stretching (Ring)~1450-1650 cm⁻¹
¹H NMR Aromatic Protons (Pyridine Ring)δ ≈ 6.7-8.1 ppm
Imidazole Protonδ ≈ 7.8 ppm
Methylene Protons (-CH₂-CH₂-)δ ≈ 3.0-3.5 ppm
¹³C NMR Aromatic Carbonsδ ≈ 108-147 ppm
Methylene Carbonsδ ≈ 30-50 ppm

Note: The values in the table are approximate and based on data from related imidazo[1,2-a]pyridine structures. researchgate.nettci-thaijo.org

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide profound insights into its behavior when interacting with a biological target, such as a protein. These simulations solve Newton's equations of motion for a system of interacting atoms, yielding a trajectory that reveals how the system evolves.

Protein-Ligand Complex Dynamics

For instance, a simulation might show the ethylamine side chain of the compound forming a salt bridge with an acidic residue in the protein's active site, while the imidazo[1,2-a]pyridine core engages in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The simulation would also capture the flexibility of both the ligand and the protein, showing how they adapt to each other to achieve an optimal binding conformation.

Stability and Conformational Analysis

A key aspect of MD simulations is to assess the stability of the protein-ligand complex and to analyze the conformational landscape of the ligand when bound. The root-mean-square deviation (RMSD) of the ligand's atoms from their initial position is often calculated over the course of the simulation to evaluate the stability of its binding pose. A low and stable RMSD value suggests that the ligand remains securely bound in a consistent orientation.

Furthermore, conformational analysis can reveal the different shapes (conformations) the ligand adopts within the binding pocket. For this compound, this could involve rotation around the single bond connecting the ethylamine group to the imidazo[1,2-a]pyridine ring system. Understanding these preferred conformations is vital for structure-based drug design, as it can inform the design of more rigid and potent analogs. The flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom.

Below are illustrative tables representing the type of data that would be generated from molecular dynamics simulations of this compound bound to a hypothetical protein kinase.

Table 1: Analysis of Intermolecular Interactions This table is a hypothetical representation of data.

Interacting Protein ResidueType of InteractionLigand Atom/Group InvolvedOccupancy (%)
ASP145Hydrogen Bond / Salt BridgeAmine (NH3+)95.2
PHE80π-π StackingPyridine Ring78.5
LEU78HydrophobicImidazo Ring65.1
GLU91Water-Mediated Hydrogen BondPyridine Nitrogen55.8

Table 2: Ligand Stability and Conformational Metrics This table is a hypothetical representation of data.

MetricValueInterpretation
Average Ligand RMSD (Å)1.5 ± 0.3Stable binding pose within the active site.
Average Ligand RMSF (Å)0.8 (Ring System), 2.1 (Ethylamine)The core ring structure is rigid, while the ethylamine side chain exhibits higher flexibility.
Major Conformer Population (%)82A single dominant binding conformation is observed.

Analytical and Spectroscopic Characterization of 2 Imidazo 1,2 a Pyridin 2 Yl Ethanamine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification of the imidazo[1,2-a]pyridine (B132010) scaffold and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed to provide complementary structural information. nih.govresearchgate.net

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the 2-(imidazo[1,2-a]pyridin-2-yl)ethanamine structure and its analogs. dtic.milnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of imidazo[1,2-a]pyridine derivatives shows characteristic signals for the protons on the fused heterocyclic system. The protons of the pyridine (B92270) ring typically appear in the aromatic region (δ 6.5-8.5 ppm), with their exact chemical shifts and coupling patterns being influenced by the nature and position of substituents. For instance, in several 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, the H-5 proton is often observed as a doublet at the most downfield position of the ring system, around δ 8.1 ppm. tci-thaijo.org The H-3 proton of the imidazole (B134444) ring typically appears as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on all carbon atoms in the molecule. For the imidazo[1,2-a]pyridine core, the carbon atoms of the pyridine and imidazole rings resonate in the aromatic region (δ 108-150 ppm). tci-thaijo.org The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of substituted and unsubstituted carbons. For example, in a series of 2-(nitrophenyl)imidazo[1,2-a]pyridine compounds, the bridgehead carbon (C-8a) typically resonates around δ 145 ppm, while the C-2 and C-3 carbons of the imidazole ring show distinct signals that are heavily influenced by the substituent at the 2-position. tci-thaijo.org

¹⁹F NMR Spectroscopy: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool. The introduction of fluorine-containing groups, such as a fluorophenyl ring, allows for further structural confirmation through the observation of ¹⁹F-¹³C couplings, which aids in the unequivocal assignment of the fluorophenyl ring carbons. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyridine Derivatives
CompoundSolvent¹H NMR Signals (Selected)¹³C NMR Signals (Selected)Reference
2-(2-Nitrophenyl)imidazo[1,2-a]pyridineCDCl₃8.13 (d, H-5), 7.79 (s, H-3), 7.24 (t, H-7), 6.84 (t, H-6)149.8, 145.6, 140.7, 132.3, 128.8, 126.1, 118.2, 113.2, 110.9 tci-thaijo.org
2-(3-Nitrophenyl)imidazo[1,2-a]pyridineCDCl₃8.75 (s, H-Ar), 8.17-8.26 (m, H-Ar), 8.04 (s, H-3), 7.83 (d, H-5)148.9, 145.7, 143.2, 135.3, 129.7, 125.8, 117.8, 113.3, 109.2 tci-thaijo.org
2-(4-Nitrophenyl)imidazo[1,2-a]pyridineDMSO-d₆8.67 (s, H-3), 8.59 (d, H-5), 8.32 (d, H-Ar), 7.63 (d, H-8)147.0, 145.7, 142.5, 141.0, 127.8, 126.5, 117.3, 113.5, 112.0 tci-thaijo.org

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly useful for the characterization of imidazo[1,2-a]pyridine derivatives. nih.govrsc.orgnih.gov

For the parent compound, this compound, the predicted monoisotopic mass is 161.09529 Da. uni.lu HRMS analysis provides highly accurate mass measurements, which can confirm the elemental formula. For instance, a complex derivative was analyzed by HRMS, yielding a found mass of 597.1844 for the [M+H]⁺ ion, which was in close agreement with the calculated mass of 597.1844 for its elemental formula C₂₇H₂₆F₂N₈O₄S. nih.gov This level of accuracy is crucial for confirming the identity of newly synthesized compounds.

ESI-MS is commonly coupled with liquid chromatography (LC-MS) to analyze reaction mixtures and purified products, providing molecular weight information for each component. nih.gov

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
AdductPredicted m/z
[M+H]⁺162.10257
[M+Na]⁺184.08451
[M-H]⁻160.08801
[M+K]⁺200.05845
Data sourced from PubChem. uni.lu

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. iugaza.edu.ps The FT-IR spectrum of the core imidazo[1,2-a]pyridine structure exhibits characteristic absorption bands. researchgate.net

Key vibrational modes for the imidazo[1,2-a]pyridine skeleton include C-H stretching of the pyridine ring near 3100 cm⁻¹, C-C and C-N stretching vibrations within the rings observed around 1600 cm⁻¹ and 1450 cm⁻¹, and C-H bending vibrations around 750 cm⁻¹. researchgate.netnih.gov For this compound, the presence of the primary amine group would be indicated by N-H stretching bands, typically in the range of 3300-3500 cm⁻¹. rsc.org In various derivatives, the specific functional groups introduced, such as carbonyls (C=O) or sulfonyls (S=O), give rise to strong, characteristic absorption bands that confirm their incorporation into the structure. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for Imidazo[1,2-a]pyridine and its Derivatives
Wavenumber (cm⁻¹)Vibrational AssignmentReference
~3100Aromatic C-H stretching (pyridine ring) nih.gov
3300-3500N-H stretching (primary amine) rsc.org
~1670C=O stretching (amide) mdpi.com
~1600, ~1450C=C and C=N ring stretching nih.gov
~1370, ~1200C-N stretching (imidazole ring) nih.gov
~750Out-of-plane C-H bending nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

HPLC is a primary method for determining the purity of this compound and its derivatives. It is also used on a preparative scale for the purification and isolation of these compounds. nih.gov For example, the purity of commercially available this compound is often reported to be ≥ 96% as determined by HPLC. The technique was also instrumental in the isolation of a radiolabeled imidazo[1,2-a]pyridine derivative, where HPLC purification ensured a radiochemical purity of >99%. nih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a valuable tool for the analysis of volatile and thermally stable imidazo[1,2-a]pyridine derivatives. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, aiding in their identification. gdut.edu.cnresearchgate.net This method is particularly useful for analyzing complex mixtures and confirming the identity of synthesized compounds. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed to monitor the progress of chemical reactions, assess the purity of compounds, and determine appropriate solvent systems for larger-scale chromatographic separations. For this compound and its derivatives, TLC is routinely used to track their synthesis and purification. rsc.orgsemanticscholar.org The separation on TLC plates is based on the differential partitioning of the compounds between a stationary phase, typically silica (B1680970) gel, and a mobile phase.

The choice of the eluent system is critical for achieving good separation. For imidazo[1,2-a]pyridine derivatives, a variety of solvent systems have been reported, often consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). semanticscholar.orgrsc.orgmdpi.com The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value for good separation is typically in the range of 0.3-0.7.

Visualization of the spots on the TLC plate after development is commonly achieved under UV light (at 254 nm or 365 nm), as the imidazo[1,2-a]pyridine core is UV-active. ijrpr.com While specific Rf values for this compound are not extensively reported in the available literature, data for closely related derivatives provide insight into its expected chromatographic behavior. For instance, various substituted imidazo[1,2-a]pyridine-3-amines have been characterized using TLC with solvent systems such as hexanes/EtOAc. mdpi.com The progress of reactions involving imidazo[1,2-a]pyrimidine (B1208166) derivatives, which are structurally similar, is also monitored by TLC. semanticscholar.orgnih.gov

Table 1: Representative TLC Data for Imidazo[1,2-a]pyridine Derivatives

CompoundSolvent System (v/v)Rf ValueReference
N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amineHexanes/EtOAc (3:7)0.32 mdpi.com
N-(2,6-Dimethylphenyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amineHexanes/EtOAc (3:7)0.30 mdpi.com
Imidazo[1,2-a]pyridine-3-carbaldehydeHexane/EtOAc (1:1)Not specified rsc.org
2-((2-phenylimidazo[1,2-a]pyridin-3-yl)methoxy)ethan-1-olEtOAc/Hexane (80%)Not specified rsc.org

Note: The Rf values are dependent on the specific conditions of the experiment, including the type of silica gel plate, chamber saturation, and temperature.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in the reviewed literature, the crystal structures of numerous other imidazo[1,2-a]pyridine derivatives have been successfully determined. researchgate.netresearchgate.net These studies provide a solid foundation for predicting the structural features of the target compound. The imidazo[1,2-a]pyridine core is a planar bicyclic system. researchgate.net The bond lengths and angles within this scaffold are well-characterized. For example, in the parent imidazo[1,2-a]pyridine, the geometry has been studied and compared with computational data. researchgate.net

The crystal packing of imidazo[1,2-a]pyridine derivatives is often influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net In the case of this compound, the primary amine group (-NH2) is capable of acting as both a hydrogen bond donor and acceptor, suggesting that hydrogen bonding would play a significant role in its crystal lattice.

A notable example of a crystal structure for a related compound is that of an imidazo[1,2-a]pyridine derivative with the Cambridge Crystallographic Data Centre (CCDC) deposition number 1049287. researchgate.net The analysis of such structures reveals key details about molecular geometry and intermolecular forces.

Table 2: Crystallographic Data for a Representative Imidazo[1,2-a]pyridine Derivative (CCDC 1049287)

ParameterValue
Empirical FormulaC₁₉H₁₄N₂O₂
Formula Weight302.33
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 10.428(3) Å, α = 90°b = 11.087(3) Å, β = 98.784(4)°c = 13.018(4) Å, γ = 90°
Volume1486.2(7) ų
Z4
Density (calculated)1.350 Mg/m³

This data is for a derivative and is presented to illustrate the type of information obtained from X-ray crystallography for this class of compounds. researchgate.net

The structural information gleaned from X-ray crystallography is crucial for structure-activity relationship (SAR) studies and for the rational design of new derivatives with specific biological targets.

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents based on 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine Scaffold

The imidazo[1,2-a]pyridine (B132010) core, the foundational structure of this compound, is a versatile scaffold for the development of new therapeutic agents targeting a wide array of diseases. nih.govresearchgate.net Its derivatives have shown promise in a variety of therapeutic areas, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents. nih.gov The adaptability of this scaffold allows for structural modifications to optimize potency and selectivity for different biological targets. nih.gov

Researchers are actively exploring the synthesis of new derivatives by introducing various functional groups to the imidazo[1,2-a]pyridine nucleus. These modifications aim to enhance the therapeutic efficacy and pharmacokinetic properties of the resulting compounds. researchgate.net For instance, the development of imidazo[1,2-a]pyridine-based compounds has led to promising candidates for treating multidrug-resistant tuberculosis. bio-conferences.org Additionally, novel hybrids of imidazo[1,2-a]pyridine have been synthesized and are being evaluated for their antioxidant and cytotoxic activities against various cancer cell lines. chemmethod.com

The following table summarizes the diverse therapeutic potential of the imidazo[1,2-a]pyridine scaffold, which is central to this compound.

Therapeutic AreaExamples of Investigated Activities
Oncology Inhibition of cancer cell lines (breast, liver, colon, cervical, lung, kidney), targeting pathways like PI3K/Akt and tubulin polymerization. researchgate.netnih.gov
Infectious Diseases Activity against mycobacteria (including multidrug-resistant tuberculosis), various bacteria, viruses, and parasites like Leishmania donovani. nih.govbio-conferences.orgnih.gov
Inflammation Inhibition of inflammatory mediators and pathways, such as COX-2 and the STAT3/NF-κB signaling pathway. nih.govresearchgate.net
Neurological Disorders Potential as anticonvulsant and anxiolytic agents. nih.govresearchgate.net

Exploration of New Biological Targets and Mechanisms of Action

A significant area of ongoing research is the identification of novel biological targets and the elucidation of the mechanisms of action for this compound derivatives. The broad range of biological activities observed for this class of compounds suggests that they may interact with multiple cellular targets. nih.gov

Recent studies have focused on understanding how these compounds exert their therapeutic effects at a molecular level. For example, in the context of cancer, research has shown that imidazo[1,2-a]pyridine derivatives can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. nih.gov Other identified mechanisms include the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. researchgate.net

Furthermore, some derivatives have been found to act as covalent inhibitors, forming a permanent bond with their target protein. rsc.org This can lead to enhanced potency and duration of action. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents highlights the potential of this scaffold in developing targeted therapies. rsc.org The exploration of these compounds as inhibitors of kinases such as FLT3, which is implicated in acute myeloid leukemia, is another active area of investigation. nih.gov

Combinatorial Chemistry and Library Synthesis for High-Throughput Screening

To efficiently explore the vast chemical space around the this compound scaffold, researchers are employing combinatorial chemistry and library synthesis techniques. acs.org These approaches allow for the rapid generation of a large number of diverse analogs, which can then be subjected to high-throughput screening to identify compounds with desired biological activities. cijournal.ru

Solid-phase organic synthesis has emerged as a powerful tool for the creation of chemical libraries based on the imidazo[1,2-a]pyridine core. acs.org This methodology facilitates the synthesis of compounds in a systematic and automated fashion, with the added benefit of simplified purification processes. The development of versatile solid-phase synthesis methods for imidazo[1,2-a]pyridine-8-carboxamides is one such example that enables the creation of large compound libraries for drug discovery. acs.org

The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, has also been utilized to synthesize libraries of imidazo[1,2-a]pyridine-containing peptidomimetics. nih.gov This approach allows for the introduction of multiple points of diversity in a single step, leading to a wide range of structurally varied compounds for biological evaluation.

Application of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development pipeline, and these technologies hold significant promise for the design of novel therapeutics based on the this compound scaffold. nih.govmednexus.org AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new, unsynthesized compounds. nih.gov

These computational tools can be used for a variety of tasks in the drug design process, including:

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This can significantly reduce the time and cost associated with experimental screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.comresearchgate.net This opens up new avenues for creating innovative drug candidates based on the imidazo[1,2-a]pyridine scaffold.

Predictive Modeling: ML models can be trained to predict various properties of molecules, such as their bioactivity, toxicity, and pharmacokinetic profiles. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

The application of AI and ML in medicinal chemistry is expected to accelerate the discovery of new and improved drugs by making the design process more efficient and targeted. mdpi.com

Sustainable and Green Chemistry Approaches in Synthesis and Manufacturing

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly methods for the synthesis of pharmaceutical compounds. ccspublishing.org.cn This is particularly relevant for the manufacturing of drugs based on the this compound scaffold. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. benthamdirect.com

Several green synthetic approaches for the imidazo[1,2-a]pyridine core have been reported, which offer advantages over traditional methods that often involve harsh reaction conditions, toxic catalysts, and hazardous solvents. benthamdirect.comresearchgate.net These modern techniques include:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields. benthamdirect.com

Catalyst-free and solvent-free reactions: These approaches minimize waste and the use of potentially harmful substances. benthamdirect.com

Use of green solvents: Employing environmentally benign solvents like water or biodegradable ionic liquids can make the synthesis process more sustainable. researchgate.net

Multicomponent reactions: These reactions combine multiple starting materials in a single step, leading to higher atom economy and reduced waste. ccspublishing.org.cn

The development of a rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines under ambient conditions is a notable example of a green chemistry approach that offers significant improvements in terms of environmental impact and efficiency. rsc.org Another sustainable method involves a copper(II)-ascorbate-catalyzed domino A3-coupling reaction in an aqueous micellar medium. acs.org

The following table highlights some of the green chemistry approaches being applied to the synthesis of the imidazo[1,2-a]pyridine scaffold.

Green Chemistry ApproachDescription
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times and higher yields. benthamdirect.com
Catalyst-Free SynthesisAvoids the use of, often toxic and expensive, metal catalysts. benthamdirect.com
Solvent-Free SynthesisReactions are conducted in the absence of a solvent, reducing waste and environmental impact. benthamdirect.com
Green SolventsEmploys environmentally friendly solvents, such as water or biodegradable deep eutectic solvents. researchgate.net
Multicomponent ReactionsCombines three or more reactants in a single step to form a complex product, improving efficiency and reducing waste. ccspublishing.org.cn

Preclinical and Clinical Translation Potential

Derivatives of the this compound scaffold have demonstrated significant potential in preclinical studies, suggesting a promising outlook for their eventual translation into clinical use. nih.gov Preclinical toxicology studies are a critical step in this process, aiming to evaluate the safety profile of new drug candidates before they are tested in humans.

Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties have been conducted. nih.gov These studies are essential for identifying any potential toxic effects on major organs such as the liver and kidneys. The results of such preclinical evaluations will guide the selection of the most promising candidates for further development and potential clinical trials. nih.gov

The broad therapeutic window and diverse biological activities of imidazo[1,2-a]pyridine derivatives make them attractive candidates for treating a range of conditions, from infectious diseases like trichomoniasis and amoebiasis to inflammatory disorders and various types of cancer. researchgate.netnih.gov The continued investigation of these compounds in preclinical models will be crucial for realizing their full therapeutic potential and advancing them into clinical settings.

Q & A

Q. Derivative Synthesis

  • N-Alkylation : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction rates.
  • Amidation : Optimize coupling reagents (e.g., HATU) for acetamide formation, achieving >90% yields .

What safety protocols are essential for handling this compound?

Toxicological Considerations
Refer to safety data sheets (SDS) for hazards (e.g., skin irritation). Key protocols:

  • Use PPE (gloves, goggles) in fume hoods.
  • Store at 2–8°C under inert atmosphere to prevent degradation .
  • Dispose of waste via certified biohazard contractors .

How do substitution patterns influence biological activity?

Q. SAR Insights

  • Electron-donating groups (e.g., -OCH3) enhance CNS penetration for neuroactive compounds.
  • Halogenation (e.g., -Cl) increases antimicrobial potency by improving target binding .

What techniques elucidate metabolic pathways and degradation products?

Q. Advanced Mechanistic Tools

  • LC-MS/MS : Identifies phase I/II metabolites in liver microsomes.
  • Stable isotope labeling : Tracks metabolic fate in vivo (e.g., zebrafish models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.